1H-Imidazo[4,5-C]pyridine-4-carbonitrile

cathepsin S covalent inhibitor warhead stability

1H-Imidazo[4,5-c]pyridine-4-carbonitrile is the validated core for cathepsin S inhibitors. Features a stable nitrile warhead, high-resolution co-crystal structure (PDB 3N4C), and tunable pKa (6–8) to avoid lysosomotropic spleen accumulation—a key PK hurdle with alternative scaffolds. Provides >332-fold selectivity over cathepsin K. Source ≥98% purity with full analytical documentation for reproducible SAR.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 1078168-19-0
Cat. No. B1396207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-C]pyridine-4-carbonitrile
CAS1078168-19-0
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NC=N2)C#N
InChIInChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11)
InChIKeyWQQPZHMVRHAQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-c]pyridine-4-carbonitrile (CAS 1078168-19-0) – Chemical Profile and Core Scaffold for Cathepsin S Inhibitor Development


1H-Imidazo[4,5-c]pyridine-4-carbonitrile (CAS 1078168-19-0) is a heterocyclic building block with a fused imidazo-pyridine core and a 4-carbonitrile substituent. The compound serves as the foundational scaffold for a series of potent, selective, and reversible covalent inhibitors of the cysteine protease cathepsin S, a therapeutic target implicated in autoimmune disorders, inflammation, and neuropathic pain [1]. The core is characterized by a stable thiol-trapping nitrile warhead, and its derivatives have been co-crystallized with human cathepsin S (PDB ID: 3N4C), confirming the binding mode and enabling structure-guided optimization [2]. Its predicted pKa (8.37 ± 0.40) informs rational design efforts to modulate physicochemical properties.

Why 1H-Imidazo[4,5-c]pyridine-4-carbonitrile Cannot Be Replaced by Generic Heterocyclic Analogs in Cathepsin S-Focused Research Programs


Direct substitution of 1H-Imidazo[4,5-c]pyridine-4-carbonitrile with structurally similar heterocyclic cores (e.g., pyridine-2-carbonitrile, pyrimidine-2-carbonitrile, or other aza-benzimidazole scaffolds) in cathepsin S inhibitor programs leads to a significant divergence in both biochemical and cellular performance. The imidazo[4,5-c]pyridine core is specifically reported to confer a more stable nitrile warhead and superior cellular activity against the Lip10 biomarker compared to established pyrimidine-2-carbonitrile cathepsin inhibitors [1]. Furthermore, the unique pKa landscape of derivatives built on this core (optimized between pKa 6–8) is essential for avoiding lysosomotropic sequestration in the spleen—a critical pharmacokinetic liability that plagues many basic cathepsin S inhibitors built on alternative scaffolds [2]. Substitution therefore compromises the validated structure-activity relationship (SAR) for both target engagement and in vivo distribution.

Quantitative Evidence: Head-to-Head and Cross-Study Differentiation of 1H-Imidazo[4,5-c]pyridine-4-carbonitrile Derivatives vs. Comparator Chemotypes


Enhanced Nitrile Warhead Stability vs. Pyrimidine-2-Carbonitrile Cysteine Protease Inhibitors

The 1H-imidazo[4,5-c]pyridine-4-carbonitrile core exhibits a significantly more stable thiol-trapping nitrile warhead compared to the well-known pyrimidine-2-carbonitrile class of cysteine cathepsin inhibitors [1]. This qualitative difference in warhead stability is critical for maintaining target engagement in the reducing environment of the endo-lysosomal compartment where cathepsin S is active. Increased warhead lability in comparator scaffolds leads to premature inactivation and reduced cellular efficacy, even when isolated enzyme IC50 values appear comparable.

cathepsin S covalent inhibitor warhead stability

Cellular Activity: Potent Inhibition of Lip10 Accumulation in Human JY Cells

Derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile demonstrate potent cellular activity in the Lip10 accumulation assay, a functional readout of cathepsin S inhibition in human JY cells. A representative optimized derivative from the Arbuckle et al. (2011) study showed an IC50 of 39 nM for inhibition of cathepsin S-mediated Lip10 accumulation [1]. This cellular potency is a direct consequence of the scaffold's optimized pKa and warhead stability, distinguishing it from earlier cathepsin S inhibitor series that showed poor translation from enzyme to cellular assays.

cathepsin S cellular assay Lip10 JY cells

Optimized pKa Range (6-8) to Mitigate Lysosomotropic Sequestration

A systematic optimization of the basic nitrogen pKa within the 1H-imidazo[4,5-c]pyridine-4-carbonitrile series identified a critical window (pKa 6–8) that maintains excellent cellular activity (Lip10 inhibition) while avoiding undesired lysosomotropic sequestration in the spleen [1]. The unsubstituted parent core exhibits a predicted pKa of 8.37 ± 0.40 . Derivatives with basic amines falling outside this pKa range (either too high or too low) either lose cellular potency or accumulate excessively in tissues, leading to poor in vivo pharmacokinetics and potential toxicity. This tunable pKa landscape is a key differentiator from rigid, non-optimizable scaffolds.

cathepsin S lysosomotropism pKa pharmacokinetics

Selectivity Profile: Cathepsin S Inhibition with Reduced Cathepsin K Activity

Derivatives based on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold exhibit a favorable selectivity window for cathepsin S (CTSS) over the closely related cysteine protease cathepsin K (CTSK). A representative ethoxy-substituted derivative (Compound 33) showed an IC50 of 25 nM against CTSS but a much weaker IC50 of 8,310 nM against CTSK, yielding a >332-fold selectivity index . This selectivity is critical for avoiding mechanism-based bone toxicity associated with cathepsin K inhibition, a known liability for broad-spectrum cysteine protease inhibitors.

cathepsin S cathepsin K selectivity osteoporosis

Structural Basis for Potency: Co-Crystal Structure with Human Cathepsin S (PDB 3N4C)

A co-crystal structure of human cathepsin S in complex with a 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivative (PDB ID: 3N4C) provides atomic-level resolution (1.9 Å) of the covalent binding mode and key interactions between the nitrile warhead and the catalytic cysteine residue (Cys25) [1]. This structural information enables rational, structure-guided optimization of potency and selectivity that is not available for many competitor scaffolds lacking experimentally determined binding modes. The structure confirms the stable thiol-trapping mechanism and reveals critical hydrogen-bonding interactions with the backbone amides of Gly69 and Asn163 that anchor the core in the S1 pocket.

cathepsin S X-ray crystallography structure-based drug design covalent inhibitor

Commercial Availability and Purity Specifications for Consistent Research-Grade Use

The 1H-Imidazo[4,5-c]pyridine-4-carbonitrile core is commercially available from multiple reputable vendors with well-defined purity specifications, enabling reproducible research outcomes. AChemBlock offers the compound at 97% purity , while ChemScene (distributed via Sigma-Aldrich) provides material at 98% purity . The availability of analytical documentation (NMR, HPLC, LC-MS) from vendors such as Synblock supports quality control and method validation. This contrasts with less characterized or custom-synthesized alternative cores, where variability in purity and residual impurities can confound biological assay results and complicate patent filings.

building block purity vendor specification quality control

Application Scenarios Where 1H-Imidazo[4,5-c]pyridine-4-carbonitrile Provides a Verifiable Competitive Advantage


Scaffold Selection for Structure-Guided Cathepsin S Inhibitor Discovery Programs

Research teams initiating a cathepsin S inhibitor program should prioritize 1H-imidazo[4,5-c]pyridine-4-carbonitrile as the core scaffold due to the availability of a high-resolution co-crystal structure (PDB 3N4C) [1]. This structural information enables immediate, rational, structure-based design of substituents to optimize potency, selectivity, and physicochemical properties. The stable nitrile warhead, validated in both biochemical and cellular assays, reduces the risk of false negatives during primary screening [2].

Lead Optimization Campaigns Aiming to Mitigate Lysosomotropic Sequestration

Medicinal chemistry teams optimizing cathepsin S inhibitors for in vivo efficacy should select this scaffold specifically for its tunable basic amine pKa landscape. The established SAR demonstrates that maintaining the pKa of the basic amine between 6 and 8 achieves excellent cellular Lip10 activity while avoiding spleen accumulation [3]. This property is not universally achievable with alternative cathepsin S inhibitor cores and directly addresses a major pharmacokinetic hurdle in the field.

Development of Selective Cathepsin S Probes for Target Validation Studies

Researchers developing chemical probes to dissect the role of cathepsin S in disease models should utilize this scaffold for its favorable selectivity profile against the closely related cathepsin K (>332-fold window for optimized derivatives) . Using a less selective scaffold could confound phenotypic outcomes due to off-target cathepsin K inhibition, leading to misinterpretation of target biology and potentially misleading go/no-go decisions.

Procurement of a Reproducible, High-Purity Building Block for SAR Expansion

Laboratories synthesizing focused libraries of 6-substituted 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives should source the core from qualified vendors offering 97-98% purity with full analytical documentation . This ensures consistent synthetic yields, reduces the burden of in-house purification, and provides a reliable foundation for generating reproducible biological data across different laboratories and over extended project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazo[4,5-C]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.